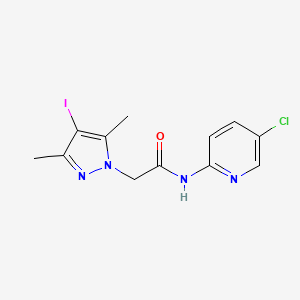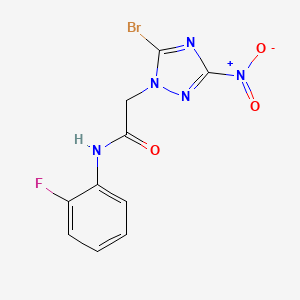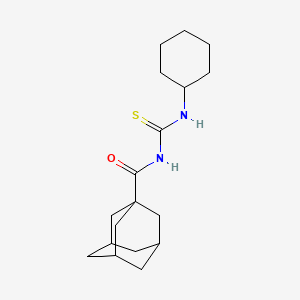![molecular formula C23H17N3O2 B14944656 Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-](/img/structure/B14944656.png)
Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a quinoxaline ring and a dibenzofuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives and dibenzofuran carboxylic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
化学反应分析
Types of Reactions
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to its corresponding dihydroquinoxaline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide derivatives, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-SULFONAMIDE: This compound has a similar structure but contains a sulfonamide group instead of a carboxamide group.
N-(2,3-DIMETHYLQUINOXALIN-6-YL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE: A closely related compound with slight variations in the quinoxaline ring.
Uniqueness
N-(2,3-DIMETHYL-6-QUINOXALINYL)DIBENZO[B,D]FURAN-2-CARBOXAMIDE is unique due to its specific combination of the quinoxaline and dibenzofuran moieties, which confer distinct chemical and biological properties
属性
分子式 |
C23H17N3O2 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
N-(2,3-dimethylquinoxalin-6-yl)dibenzofuran-2-carboxamide |
InChI |
InChI=1S/C23H17N3O2/c1-13-14(2)25-20-12-16(8-9-19(20)24-13)26-23(27)15-7-10-22-18(11-15)17-5-3-4-6-21(17)28-22/h3-12H,1-2H3,(H,26,27) |
InChI 键 |
KNZIHZBDUKBYMD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B14944584.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B14944587.png)
![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944594.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)


![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
![3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B14944637.png)

![2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-](/img/structure/B14944644.png)
![N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14944666.png)
![Dimethyl 4-{3-[(cyclopropylcarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B14944670.png)
